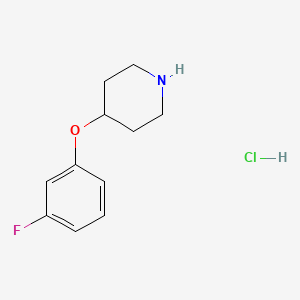

4-(3-Fluorophenoxy)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTHTGNXSSACJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662976 | |

| Record name | 4-(3-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3202-36-6 | |

| Record name | Piperidine, 4-(3-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluorophenoxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenoxy)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(3-Fluorophenoxy)piperidine hydrochloride, a key building block in medicinal chemistry.[1] The document delves into the strategic considerations behind choosing a synthetic route, focusing on the widely employed two-step sequence involving the protection of 4-hydroxypiperidine, followed by ether formation and subsequent deprotection and salt formation. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and characterization of this important intermediate.

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The 4-aryloxypiperidine motif is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its prevalence stems from the favorable physicochemical properties imparted by the piperidine ring, such as improved solubility and metabolic stability, combined with the diverse pharmacological activities achievable through substitution on the aryl ring.[2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, including those targeting the central nervous system.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.[4]

This guide will focus on the most practical and scalable synthetic approaches to this valuable compound, emphasizing the chemical reasoning behind each step.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary synthetic strategies, both commencing from a protected 4-hydroxypiperidine precursor.

Diagram 1: Retrosynthetic Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Fluorophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(3-Fluorophenoxy)piperidine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). Its structural combination of a piperidine ring, a flexible ether linkage, and a fluorinated phenyl group imparts a unique set of physicochemical characteristics crucial for its application in drug design. This guide provides a comprehensive analysis of these properties, including molecular structure, solubility, melting point, acidity (pKa), and lipophilicity (LogP/LogD). While experimental data for this specific compound is not extensively published, this document synthesizes predicted values from validated computational models, experimental data from closely related analogs, and established analytical protocols. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as an essential resource for researchers aiming to leverage this compound in drug discovery and development programs.

Introduction: The Strategic Role in Medicinal Chemistry

The piperidine moiety is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its ability to impart aqueous solubility and serve as a versatile scaffold for interacting with biological targets. The addition of a 3-fluorophenoxy group to the 4-position of the piperidine ring introduces several strategic advantages for drug design. The fluorine atom can modulate metabolic stability, receptor binding affinity, and membrane permeability.[1] Specifically, its placement at the meta-position of the phenoxy ring influences the electronic properties and conformation of the molecule, which can have a profound impact on its pharmacokinetic and pharmacodynamic profile.

This compound is frequently employed as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[2] Understanding its core physicochemical properties is therefore not merely an academic exercise but a prerequisite for rational drug design, enabling scientists to predict and optimize absorption, distribution, metabolism, and excretion (ADME) characteristics of the final drug candidates.

Core Molecular and Physical Properties

A foundational understanding begins with the basic molecular attributes of this compound. These properties are the basis for both its chemical behavior and its interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClFNO | |

| Molecular Weight | 231.69 g/mol | |

| CAS Number | 3202-36-6 | [2] |

| Appearance | White solid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | 0-8°C, desiccated | [2] |

Chemical Structure:

References

4-(3-Fluorophenoxy)piperidine hydrochloride CAS number 3202-36-6

An In-Depth Technical Guide to 4-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 3202-36-6)

Executive Summary

This compound is a versatile heterocyclic compound that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a piperidine core linked to a fluorinated phenoxy group, makes it a pivotal building block in medicinal chemistry and drug discovery.[1][2][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, applications, and handling protocols. The strategic incorporation of a fluorine atom enhances lipophilicity, a key attribute for developing agents that target the central nervous system (CNS).[1][3] Consequently, this compound is a crucial intermediate in the synthesis of various neuropharmacological agents, including selective serotonin reuptake inhibitors (SSRIs), and serves as a valuable tool for investigating neurotransmitter systems.[1]

Core Compound Characteristics

This compound is a white solid organic compound valued for its stability and utility in complex molecular synthesis.[1][3] The structure consists of a central piperidine ring, a common scaffold in many approved pharmaceuticals, which is ether-linked at the 4-position to a 3-fluorophenyl group.[4] This combination of a flexible saturated heterocycle and a metabolically robust, lipophilic aromatic moiety underpins its utility in modern drug design.

Physicochemical and Structural Data

A summary of the key identifying and physical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 3202-36-6 | [1][3] |

| Molecular Formula | C₁₁H₁₄FNO·HCl | [1] |

| Molecular Weight | 231.69 g/mol (or 231.7) | [1][2] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (HPLC) | [1][3] |

| PubChem ID | 45074923 | [1][3] |

| MDL Number | MFCD08445760 | [1][2] |

| InChI Key | WRTHTGNXSSACJM-UHFFFAOYSA-N | [2] |

| SMILES | Cl.Fc1cccc(OC2CCNCC2)c1 | [2] |

Chemical Structure

The molecular structure features a piperidine ring connected via an ether linkage to a fluorinated benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media for experimental use.

Synthesis and Reaction Chemistry

While specific, proprietary synthesis routes are proprietary, the construction of this compound generally relies on established organic chemistry principles. A plausible synthetic pathway involves a nucleophilic substitution reaction, such as a Williamson ether synthesis or a Buchwald-Hartwig amination, followed by salt formation.

A common approach involves the reaction of a protected 4-hydroxypiperidine with 1-bromo-3-fluorobenzene or a similar halogenated precursor. The protecting group (e.g., Boc) is subsequently removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

Key Applications in Scientific Research

The compound's structure makes it a valuable asset across several domains of chemical and pharmaceutical research.

-

Pharmaceutical Development : It is a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and specificity.[1][5]

-

Neuroscience Research : Researchers utilize this compound in studies of neurotransmitter systems to gain insights into brain function.[1][6] It has been instrumental in the development of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[1][3] The piperidine scaffold is a well-established pharmacophore in agents targeting CNS receptors like dopamine and histamine receptors.[7][8]

-

Drug Discovery & Chemical Biology : The unique fluorophenoxy group enhances lipophilicity, making it an attractive starting point for drugs aimed at CNS disorders.[1][3] It serves as a tool to probe cellular mechanisms and explore new drug candidates, particularly selective receptor modulators.[1][3]

-

Analytical Chemistry : In quality control settings, it is used as a reference standard for the detection and quantification of related substances in pharmaceutical manufacturing.[1][3]

Experimental Protocols

Quality Control via High-Performance Liquid Chromatography (HPLC)

To ensure the purity (typically ≥95%) of this compound for experimental use, a standard reversed-phase HPLC method is employed.[1][3] This protocol provides a general framework for analysis.

Objective: To determine the purity of a sample by separating the main compound from potential impurities.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Accurately weigh and dissolve the sample to be tested in the same diluent to achieve a similar concentration.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 68:32 ratio of acetonitrile to aqueous buffer.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 220 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Run the standard to determine the retention time of the main peak.

-

Inject the sample and record the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area % method).

-

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Storage:

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Do not eat, drink, or smoke when using this product.[11]

-

Wash hands thoroughly after handling.[11]

Safety and Toxicology Profile

Based on available Safety Data Sheets (SDS), this compound is classified with several hazards that require careful management.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [11][12] |

| Skin Irritation | H315 | Causes skin irritation | [11][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [11][12] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [11][12] |

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Skin Contact: Flush skin with running water and soap if available. Seek medical attention if irritation occurs.[11]

-

Inhalation: Remove the person from the contaminated area to fresh air.[11]

-

Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.[11]

Spill Management:

-

Clean up spills immediately using dry procedures to avoid generating dust.[11]

-

Wear full protective clothing, including a dust respirator.[11]

-

Sweep or vacuum the material into a labeled container for disposal.[11]

-

Wash the spill area thoroughly with water.[11]

Conclusion

This compound (CAS: 3202-36-6) stands out as a strategically important chemical intermediate. Its value is rooted in the combination of the versatile piperidine scaffold and the modulating effects of the 3-fluorophenoxy moiety, which together provide favorable properties for CNS-targeted drug discovery.[1][3] For research and development professionals, a thorough understanding of its properties, applications, and safe handling is essential for leveraging its full potential in creating novel therapeutic agents and advancing our understanding of complex biological systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-(3-Fluorophenoxy)piperidine Hydrochloride Derivatives

Introduction: The Versatility of the 4-(3-Fluorophenoxy)piperidine Scaffold

The 4-(3-Fluorophenoxy)piperidine hydrochloride scaffold is a privileged structure in modern medicinal chemistry, serving as a foundational building block for a diverse range of centrally active therapeutic agents.[1] Its inherent structural features, including the piperidine ring—a common motif in neuropharmacology—and the fluorophenoxy group, which can enhance metabolic stability and blood-brain barrier penetration, make it an attractive starting point for drug discovery campaigns targeting neurological and psychiatric disorders.[1][2] This guide provides an in-depth exploration of the primary mechanisms of action associated with derivatives of this versatile scaffold, focusing on two key molecular targets: the Dopamine D4 receptor and the Serotonin Transporter (SERT). We will dissect the signaling pathways, detail the experimental protocols for mechanism elucidation, and present key structure-activity relationship (SAR) insights.

Part 1: Dopamine D4 Receptor Antagonism

A significant class of 4-(3-Fluorophenoxy)piperidine derivatives has been developed as potent and selective antagonists of the Dopamine D4 receptor (D4R).[3][4][5][6] The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the limbic system, prefrontal cortex, and substantia nigra, regions of the brain intimately involved in cognition, motivation, and reward.[4][7][8][9] Its dysregulation has been implicated in various neuropsychiatric conditions, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[4][7][8]

Molecular Mechanism of D4 Receptor Signaling

The D4 receptor primarily couples to the Gαi/o family of inhibitory G proteins.[10][11] Upon activation by its endogenous ligand, dopamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. Both dissociated units can then modulate the activity of downstream effector proteins.

The canonical signaling pathway for D4 receptor activation involves the inhibition of adenylyl cyclase by the Gαi-GTP complex.[10][11][12] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[10][12] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[10] The dephosphorylation of DARPP-32 ultimately leads to the activation of protein phosphatase-1 (PP1), which in turn modulates the activity of various ion channels and transcription factors, thereby altering neuronal excitability and gene expression.

Beyond the canonical cAMP pathway, D4 receptor activation has been shown to modulate other signaling cascades, including:

-

Ion Channel Regulation: D4 receptors can couple to G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal firing rate.[4][8] They can also inhibit voltage-gated calcium channels.[4]

-

MAPK Signaling: The D4 receptor can influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell growth and differentiation.[4]

-

Receptor Tyrosine Kinase Transactivation: There is evidence for crosstalk between D4 receptors and receptor tyrosine kinases, such as the platelet-derived growth factor β (PDGFβ) receptor, which can impact glutamate signaling.[4]

The mechanism of action for 4-(3-Fluorophenoxy)piperidine derivatives as D4 receptor antagonists is to competitively bind to the receptor's orthosteric binding site, preventing dopamine from binding and initiating these downstream signaling events. By blocking the receptor, these antagonists prevent the inhibition of adenylyl cyclase, thereby maintaining normal cAMP levels and downstream signaling.

Experimental Workflow for Characterizing D4 Receptor Antagonists

The characterization of a novel compound as a D4 receptor antagonist involves a multi-step experimental approach to determine its binding affinity, functional potency, and selectivity.

This assay quantifies the affinity of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Experimental Protocol:

-

Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human Dopamine D4 receptor.[2][13]

-

Assay Components:

-

Radioligand: [³H]spiperone or [³H]clozapine are commonly used radiolabeled antagonists for the D4 receptor.[2][13]

-

Test Compound: A range of concentrations of the 4-(3-Fluorophenoxy)piperidine derivative.

-

Assay Buffer: Typically a Tris-based buffer containing salts such as NaCl, KCl, CaCl₂, and MgCl₂ at a physiological pH of 7.4.[2]

-

Non-specific Binding Control: A high concentration of a non-labeled, structurally distinct D4 antagonist (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.[2]

-

-

Incubation: Combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in a 96-well plate. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[2]

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[2]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[2]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[2]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[2]

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[2]

-

This cellular assay measures the ability of a test compound to block the agonist-induced inhibition of cAMP production, confirming its antagonist activity.

Experimental Protocol:

-

Cell Culture: Plate cells stably expressing the human Dopamine D4 receptor (e.g., CHO or HEK293 cells) in a 96-well plate and grow to a high confluency.[2]

-

Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of the 4-(3-Fluorophenoxy)piperidine derivative for 15-30 minutes.[2]

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) and a fixed concentration of a D4 receptor agonist (e.g., quinpirole, typically at its EC80 concentration) to the wells. Incubate for 15-30 minutes.[2]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, LANCE, or ELISA-based).[2]

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that restores the agonist-induced inhibition of cAMP production by 50%.[2]

-

Quantitative Data and Structure-Activity Relationships

The following table summarizes the binding affinities and functional potencies of representative 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which share a similar core structure, as Dopamine D4 receptor antagonists.

| Compound | Aryl Ether Moiety | D4R Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |

| 14a | 4-cyano-3-fluorophenoxy | 0.3 | >2000-fold | >2000-fold |

| 9j | 4-cyanophenoxy | 1.7 | - | - |

| 9k | 3,4-difluorophenoxy | 2.7 | - | - |

| 8b | 3,4-difluorophenyl | 5.5 | - | - |

| 9l | 4-fluoro-3-methylphenoxy | 6.5 | - | - |

| 8c | 3-methylphenyl | 13 | - | - |

| 9m | 4-cyano-3-fluorophenoxy | 21 | - | - |

| 8e | phenyl | 27 | - | - |

| 8d | 4-chlorophenyl | 53 | - | - |

| 7a | p-fluoro | 140-320 | - | - |

| 7b | 3,4-difluoro | 140-320 | - | - |

| 7c | 4-fluoro-3-methyl | 140-320 | - | - |

Data adapted from Saeedi et al., 2025.[5][6]

Key Structure-Activity Relationship (SAR) Insights:

-

Aryl Ether Substitutions: The nature and position of substituents on the phenoxy ring significantly impact binding affinity. Electron-withdrawing groups, such as cyano and fluoro, are generally favorable. For instance, the 4-cyano-3-fluorophenoxy moiety in compound 14a resulted in exceptional potency (Ki = 0.3 nM) and selectivity.[5][6]

-

Lipophilicity and Pharmacokinetics: While high lipophilicity can contribute to potent binding, it often leads to poor pharmacokinetic properties, such as high microsomal clearance and plasma protein binding.[5][6] Medicinal chemistry efforts often focus on balancing potency with drug-like properties.

Visualizing the D4 Receptor Antagonist Mechanism

Caption: D4 receptor antagonism by 4-(3-Fluorophenoxy)piperidine derivatives.

Part 2: Serotonin Transporter (SERT) Inhibition

Another prominent mechanism of action for derivatives of the 4-(3-Fluorophenoxy)piperidine scaffold is the inhibition of the Serotonin Transporter (SERT).[7] SERT, also known as 5-HTT, is a member of the solute carrier family 6 (SLC6A4) of neurotransmitter transporters.[14] Its primary function is the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.[14][15] Inhibition of SERT is the mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety disorders, and other psychiatric conditions.

Molecular Mechanism of SERT Function and Inhibition

The transport of serotonin by SERT is an active process that is dependent on the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions.[1][14][16] The currently accepted model for the transport cycle is as follows:

-

Ion and Substrate Binding: A sodium ion (Na⁺) binds to SERT, followed by serotonin, and then a chloride ion (Cl⁻).[1][14] This binding occurs while the transporter is in an outward-facing conformation.

-

Conformational Change: The binding of the ions and serotonin induces a conformational change in the transporter, causing it to flip to an inward-facing state.[1]

-

Release: Serotonin, Na⁺, and Cl⁻ are released into the cytoplasm of the presynaptic neuron.

-

Reorientation: A potassium ion (K⁺) then binds to the transporter, facilitating its reorientation back to the outward-facing conformation, ready for another transport cycle.[1]

4-(3-Fluorophenoxy)piperidine derivatives that act as SERT inhibitors function by binding to the central binding site of the transporter, often in a competitive manner with serotonin.[15] This occupation of the binding site physically obstructs the transport of serotonin, effectively locking the transporter in an outward-open conformation and preventing the reuptake process.[15] The consequence of this inhibition is an increased concentration and prolonged residence time of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors.

Experimental Workflow for Characterizing SERT Inhibitors

The primary method for characterizing a compound's activity at SERT is a radioligand binding assay to determine its binding affinity.

This assay is the gold standard for determining the binding affinity of a test compound to SERT. Paroxetine is a high-affinity SSRI, and its radiolabeled form, [³H]paroxetine, is an excellent tool for this purpose.

Experimental Protocol:

-

Membrane Preparation: Prepare membranes from a source rich in SERT, such as rat or human brain cortex, or platelets.[17][18][19] Cell lines recombinantly expressing human SERT can also be used.

-

Assay Components:

-

Incubation: Combine the membranes, [³H]paroxetine, and the test compound or displacer in an appropriate buffer. Incubate to allow binding to reach equilibrium.

-

Termination and Filtration: Similar to the D4 receptor binding assay, terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing and Quantification: Wash the filters with ice-cold buffer and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a dose-response curve by plotting specific binding against the test compound concentration.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Quantitative Data and Structure-Activity Relationships

The following table presents the SERT binding affinities for a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally related to the core topic.

| Compound | Aryl Group | SERT Ki (nM) |

| 1 | Phenyl | 2 |

| 2 | 4-Fluorophenyl | 10 |

| 3 | 4-Chlorophenyl | 20 |

| 4 | 4-Methoxyphenyl | 400 |

| Fluoxetine | - | 1-10 |

Data adapted from a study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives.[7]

Key Structure-Activity Relationship (SAR) Insights:

-

Aryl Substituents: The substitution pattern on the aryl ring attached to the piperidine core significantly influences SERT affinity. Unsubstituted phenyl or halogen-substituted phenyl groups tend to confer high affinity.[7]

-

Stereochemistry: The stereochemistry of the piperidine ring and its substituents is often critical for high-affinity binding to SERT.

Visualizing the SERT Inhibition Mechanism

Caption: SERT inhibition by 4-(3-Fluorophenoxy)piperidine derivatives.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of novel neuropharmacological agents. The specific mechanism of action of its derivatives is dictated by the nature of the substituents appended to this core structure. As demonstrated, strategic modifications can yield potent and selective Dopamine D4 receptor antagonists or high-affinity Serotonin Transporter inhibitors. A thorough understanding of the underlying molecular mechanisms, coupled with robust experimental validation using the protocols outlined in this guide, is essential for the successful development of new therapeutics based on this versatile chemical framework. The continued exploration of the structure-activity relationships of 4-(3-Fluorophenoxy)piperidine derivatives holds significant promise for addressing unmet needs in the treatment of a wide range of CNS disorders.

References

- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 2. benchchem.com [benchchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 15. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo effect of antidepressants on [3H]paroxetine binding to serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Platelet 3H-paroxetine binding to the serotonin transporter is insensitive to changes in central serotonergic innervation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Binding of paroxetine to the serotonin transporter in membranes from different cells, subcellular fractions and species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo labeling of serotonin uptake sites with [3H]paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Fluorophenoxy)piperidine Hydrochloride: From Discovery to Application

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Fluorophenoxy)piperidine hydrochloride has emerged as a pivotal structural motif and key building block in modern medicinal chemistry. Its strategic incorporation into drug candidates, particularly those targeting the central nervous system (CNS), has led to the development of significant therapeutic agents. The presence of the fluorophenoxy group confers advantageous physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable scaffold in drug design.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and pharmacological significance of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Historical Context and Discovery

The development of phenoxypiperidine derivatives is intrinsically linked to the evolution of neuropharmacology. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural alkaloids, prized for its ability to interact with biological targets.[3][4] The introduction of an aryloxy moiety at the 4-position of the piperidine ring created a new class of compounds with significant potential for CNS applications.

While the precise first synthesis of this compound is not prominently documented in seminal publications, its emergence is a logical progression within the broader exploration of fluorinated aromatic compounds in drug discovery. The strategic use of fluorine in medicinal chemistry gained significant traction in the mid-20th century, recognized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. The development of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and Femoxetine, which feature a fluorophenyl group, underscored the importance of this chemical space and likely spurred the synthesis of various fluorinated phenoxypiperidine precursors, including the 3-fluoro isomer.[2][5][6]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 3202-36-6 | [1] |

| Molecular Formula | C₁₁H₁₄FNO·HCl | [1] |

| Molecular Weight | 231.7 g/mol | [1] |

| Appearance | White solid | [1] |

| Storage Conditions | 0-8°C | [1][2] |

| Purity (typical) | ≥ 95% (HPLC) | [1] |

Structural Characterization:

The definitive identification and purity assessment of this compound relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the structure. The spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenoxy group, as well as the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each part of the molecule. ¹³C NMR provides complementary information on the carbon skeleton. A publicly available ¹H NMR spectrum serves as a valuable reference for researchers.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is routinely used to determine the purity of the compound. A reversed-phase method with a suitable C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base and can be used to identify potential impurities.

Synthesis and Manufacturing

A common and logical approach involves the reaction of a protected 4-hydroxypiperidine with 1-bromo-3-fluorobenzene or 1-fluoro-3-nitrobenzene followed by reduction. The choice of protecting group for the piperidine nitrogen is critical for controlling reactivity and facilitating purification. The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

Proposed Synthetic Protocol:

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

N-Protection of 4-Hydroxypiperidine:

-

To a solution of 4-hydroxypiperidine and a suitable base (e.g., triethylamine) in an aprotic solvent like dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up and purify the resulting N-Boc-4-hydroxypiperidine, typically by column chromatography.

-

-

Etherification:

-

To a solution of N-Boc-4-hydroxypiperidine in an anhydrous polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) at 0°C.

-

After the evolution of hydrogen gas ceases, add 1-bromo-3-fluorobenzene.

-

Heat the reaction mixture to facilitate the substitution and stir until the starting material is consumed.

-

Carefully quench the reaction with water and extract the product, N-Boc-4-(3-fluorophenoxy)piperidine, with an organic solvent. Purify by column chromatography.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-4-(3-fluorophenoxy)piperidine in a suitable solvent (e.g., dioxane or ethanol).

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the mixture, which will typically result in the precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

-

Causality Behind Experimental Choices:

-

The use of the Boc protecting group is strategic. It is stable to the basic conditions of the Williamson ether synthesis but is readily cleaved under acidic conditions that are orthogonal to the ether linkage, ensuring the integrity of the final product.

-

Sodium hydride is a powerful, non-nucleophilic base, ideal for deprotonating the hydroxyl group of the piperidine to form the more nucleophilic alkoxide, which is necessary for the subsequent SNAr reaction with the relatively unreactive 1-bromo-3-fluorobenzene.

-

The final precipitation of the hydrochloride salt not only converts the free base into a more stable and handleable form but also often serves as a final purification step, as the salt is typically crystalline and less soluble than the free base in many organic solvents.

Pharmacological Significance and Applications in Drug Discovery

This compound is primarily valued as a crucial intermediate in the synthesis of pharmacologically active compounds, particularly those targeting monoamine transporters.[1]

Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs)

The phenoxypiperidine scaffold is a core component of several SSRIs. While a direct and explicit synthesis of a marketed drug from this compound is not prominently published, its structural similarity to key intermediates for drugs like Paroxetine and Femoxetine is undeniable.[2][5][6] The synthesis of these drugs often involves the elaboration of a 4-arylpiperidine or a related scaffold. The 3-fluoro substitution on the phenoxy ring can fine-tune the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters like the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Figure 2: Role as a precursor in the development of SSRIs.

Tool Compound in Neuroscience Research

Beyond its role as a synthetic precursor, this compound and its derivatives are valuable tools for probing the structure and function of monoamine transporters and other CNS receptors.[1] Researchers can utilize this scaffold to generate a library of compounds with systematic modifications to explore structure-activity relationships (SAR). For instance, the position of the fluorine atom on the phenoxy ring can be varied to understand its impact on receptor binding and selectivity.

Intrinsic Biological Activity

While primarily used as a building block, it is plausible that 4-(3-Fluorophenoxy)piperidine itself possesses some affinity for CNS targets, such as sigma receptors or monoamine transporters.[8] However, there is a lack of publicly available, quantitative data on the direct biological activity of this specific compound. Further research would be necessary to fully characterize its pharmacological profile. The binding affinities of structurally related phenoxypiperidine derivatives for targets like the dopamine transporter have been investigated, suggesting that this chemical class is indeed biologically active.[9]

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. Its synthesis, rooted in fundamental organic chemistry principles, provides access to a versatile scaffold with desirable physicochemical properties conferred by the fluorinated phenoxy moiety. While its primary role is that of a key intermediate in the synthesis of more complex and potent neuropharmacological agents, its value as a tool compound for SAR studies should not be overlooked. As the quest for novel CNS therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly remain a cornerstone of medicinal chemistry efforts.

References

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Femoxetine | 59859-58-4 [smolecule.com]

- 7. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Receptors [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

solubility of 4-(3-Fluorophenoxy)piperidine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-(3-Fluorophenoxy)piperidine Hydrochloride in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 3202-36-6), a key building block in pharmaceutical synthesis.[1][2] While specific quantitative solubility data for this compound is not widely published, this document outlines the core theoretical principles that govern its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling and characterizing this compound.

Introduction: The Critical Role of Solubility

This compound is a versatile intermediate utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its molecular structure, featuring a fluorophenoxy group, enhances lipophilicity, making it a valuable component in drug design for central nervous system (CNS) targets.[1][3] The hydrochloride salt form is common for amine-containing compounds, often improving stability and handling properties.

The solubility of this intermediate in various organic solvents is of paramount importance for:

-

Reaction Chemistry: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction rates and yields.

-

Purification: Crystallization and chromatographic purification processes are fundamentally dependent on solubility differences in various solvent systems.

-

Formulation: For final APIs, solubility directly impacts dissolution rates and bioavailability. Understanding the solubility of precursors informs potential formulation strategies.

This guide will first establish the physicochemical profile of the compound, then delve into the theoretical principles predicting its solubility behavior, and finally, present a robust experimental workflow for accurate solubility determination.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential before any experimental work.

| Property | Value | Source(s) |

| CAS Number | 3202-36-6 | [1][3] |

| Molecular Formula | C₁₁H₁₄FNO · HCl | [1][3] |

| Molecular Weight | 231.7 g/mol | [1][3] |

| Appearance | White solid | [1][3] |

| Purity (Typical) | ≥ 95% (HPLC) | [1][3] |

| Storage Conditions | Store at 0-8°C | [1][3] |

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that solutes dissolve best in solvents with similar intermolecular forces. For an ionic salt like this compound, solubility is a function of the solvent's ability to overcome the crystal lattice energy of the solid and solvate the resulting ions.

3.1. The Impact of the Hydrochloride Salt

The presence of the hydrochloride makes the molecule an ionic salt (a piperidinium chloride). This dramatically increases its polarity compared to its free base form. Consequently:

-

High Polarity Solvents: The compound is expected to have its highest solubility in polar solvents capable of stabilizing the charged piperidinium cation and the chloride anion.

-

Low Polarity Solvents: Solubility will be significantly lower in non-polar solvents that cannot effectively solvate ions.

3.2. Solvent Classification and Expected Solubility Trends

Organic solvents can be broadly categorized, and we can predict a general solubility trend for this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form strong hydrogen bonds. They are very effective at solvating both cations and anions. Expected Solubility: High to Moderate. Methanol is generally a better solvent for salts than ethanol due to its higher polarity and smaller size.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. Dimethyl sulfoxide (DMSO) is an exceptionally strong solvent for a wide range of organic and inorganic salts due to its high polarity and ability to effectively solvate cations.[4] Expected Solubility: High (especially in DMSO).

-

Moderately Polar Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have some polarity but are not effective at solvating ions. Expected Solubility: Low.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have very low polarity and cannot overcome the crystal lattice energy of a salt. Expected Solubility: Very Low to Insoluble.

This theoretical analysis provides a hypothesis but must be confirmed by experimental data.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[3][5] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Overall Experimental Workflow

The entire process, from preparation to final analysis, follows a logical sequence to ensure data integrity.

Caption: High-level workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected HPLC-grade organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Hexane)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Solvent Systems:

-

Ensure all solvents are of high purity (HPLC grade) to avoid interference.

-

Prepare the desired volume for the experiment.

-

-

Addition of Solute:

-

Weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A starting point of ~10-20 mg per 1 mL of solvent is often sufficient. The key is to have visible, undissolved solid at the end of the experiment.[3]

-

Record the exact mass added.

-

Carefully add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial.

-

Causality Check: Adding a clear excess ensures that the resulting solution becomes saturated and reaches equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but for poorly soluble or slow-dissolving materials, 48 to 72 hours may be necessary.[6]

-

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker. Let them stand briefly to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[3]

-

Causality Check: This step is critical to separate the saturated liquid phase from the excess solid. Failure to do so will lead to erroneously high solubility values.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This removes any remaining microscopic particulates.

-

-

Sample Preparation for Analysis:

-

Based on the expected solubility, perform an accurate serial dilution of the filtrate with the appropriate solvent (often the mobile phase of the HPLC method) to bring the concentration into the linear range of the analytical method.

-

Prepare a set of calibration standards of this compound with known concentrations.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and common method for quantifying solute concentration in solubility studies.[7][8]

Caption: Workflow for quantification of solubility samples using HPLC.

Example HPLC Method Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) may be suitable.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (determined by UV scan).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (R²) > 0.995 for accuracy.

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.[9]

-

Calculate the original concentration in the saturated solution by multiplying the interpolated value by the dilution factor.

-

The final result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically reported in mg/mL or mol/L.

Safety and Handling

As a Senior Application Scientist, safety is paramount. Adherence to proper laboratory procedures is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this compound and organic solvents.[10]

-

Handling: The compound is a solid. Avoid breathing dust.[10] Handle in a well-ventilated area or a chemical fume hood. Do not eat, drink, or smoke when using this product.[10]

-

Hazard Statements: May cause skin and serious eye irritation.[10] May be harmful if swallowed.

-

Solvent Hazards: Organic solvents present their own hazards (flammability, toxicity). Consult the Safety Data Sheet (SDS) for each solvent used and handle accordingly.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a strong predictive assessment can be made based on fundamental chemical principles. Its nature as a hydrochloride salt dictates a preference for polar solvents, with expected high solubility in DMSO and methanol, and poor solubility in non-polar media like hexane. This guide provides the theoretical grounding and, more importantly, a robust, step-by-step experimental protocol using the Shake-Flask method coupled with HPLC analysis. By following this self-validating workflow, researchers can confidently and accurately determine the solubility of this key pharmaceutical intermediate, enabling more efficient process development, purification, and research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. enamine.net [enamine.net]

A Comprehensive Technical Guide to 4-(3-Fluorophenoxy)piperidine Hydrochloride: A Key Scaffold in Central Nervous System Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(3-Fluorophenoxy)piperidine hydrochloride, a pivotal chemical intermediate in modern medicinal chemistry. We will explore its fundamental physicochemical properties, structural characteristics, and critical applications, particularly its role as a versatile building block for therapeutic agents targeting the central nervous system (CNS). This document serves as a comprehensive resource, consolidating key data, outlining a robust analytical methodology for quality control, and providing essential safety and handling protocols to support researchers in leveraging this compound's full potential in drug discovery and development.

Introduction: Significance in Medicinal Chemistry

This compound has emerged as a compound of significant interest for pharmaceutical research and development. It is primarily recognized as a key intermediate in the synthesis of a wide array of bioactive molecules and novel therapeutic agents.[1][2] The molecule's architecture, which combines a piperidine ring with a fluorinated phenoxy moiety, imparts a unique set of properties that are highly advantageous for CNS drug design.

The piperidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to be functionalized and to interact with biological targets. The addition of the 3-fluorophenoxy group critically enhances the molecule's lipophilicity.[1][2] This increased lipid solubility is a crucial factor for compounds designed to cross the blood-brain barrier, a fundamental requirement for drugs targeting CNS disorders. Consequently, researchers have successfully utilized this compound as a foundational element in the development of selective serotonin reuptake inhibitors (SSRIs) and other advanced neuropharmacological agents, underscoring its importance in the pursuit of new treatments for mental health and neurological conditions.[1][2]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄FNO·HCl | [1][2] |

| Molecular Weight | 231.69 g/mol | [3] |

| CAS Number | 3202-36-6 | [1][4] |

| Appearance | White solid | [1][2] |

| Purity (Typical) | ≥ 95% (by HPLC) | [1][2] |

| Storage Conditions | Store at 0-8°C, desiccated | [1][2] |

| SMILES String | Cl.Fc1cccc(OC2CCNCC2)c1 | |

| InChI Key | WRTHTGNXSSACJM-UHFFFAOYSA-N |

Chemical Structure and Mechanistic Insights

The structure of this compound is central to its utility. The hydrochloride salt form enhances stability and improves aqueous solubility, simplifying handling and formulation, while the free base is the active form for many organic reactions.

Caption: Chemical structure of this compound.

The molecule's efficacy as a drug scaffold can be attributed to two core features:

-

The Piperidine Moiety : This saturated heterocycle acts as a versatile anchor. The secondary amine is basic and is protonated at physiological pH, allowing for ionic interactions with receptor sites. It also serves as a key synthetic handle for further molecular elaboration.

-

The 3-Fluorophenyl Ether Group : The ether linkage provides conformational flexibility. The fluorine atom at the meta-position is a critical bioisosteric replacement for hydrogen. It subtly alters electronic properties and can improve metabolic stability by blocking a potential site of oxidative metabolism. Most importantly, it increases lipophilicity, which is a well-established strategy for enhancing penetration of the blood-brain barrier.[1][2]

Applications in Drug Discovery and Chemical Biology

The primary value of this compound lies in its role as a precursor for more complex molecules with therapeutic potential.

-

Scaffold for CNS Agents : Its most prominent application is in the synthesis of compounds targeting CNS disorders. It serves as a foundational structure for molecules designed to modulate neurotransmitter systems, such as dopamine and serotonin receptors.[1][5] For example, related piperidine scaffolds have been instrumental in developing potent and selective antagonists for the Dopamine D4 receptor, which is implicated in the pathophysiology of L-DOPA-induced dyskinesia in Parkinson's disease.[6]

-

Tool for Pharmacological Research : Beyond synthesis, the compound is a valuable tool in academic and industrial research for probing biological systems. It can be used in receptor binding assays and pharmacodynamic studies to explore molecular mechanisms and validate new biological targets.[1][2]

Experimental Protocol: Purity Determination by RP-HPLC

Ensuring the purity of starting materials is a non-negotiable aspect of drug development. A high-purity intermediate prevents the introduction of unwanted impurities into subsequent synthetic steps and biological assays. The following reverse-phase high-performance liquid chromatography (RP-HPLC) method is a robust, self-validating system for quantifying the purity of this compound. The protocol is adapted from established methods for analyzing related piperidine compounds.[7]

Causality : Reverse-phase HPLC is chosen because it effectively separates the relatively polar hydrochloride salt from potential non-polar organic impurities based on differential partitioning between the stationary and mobile phases. UV detection is suitable as the phenyl ring is a chromophore.

Caption: Workflow for HPLC purity analysis of the target compound.

Step-by-Step Protocol:

-

Instrumentation and Columns:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

-

Reagents and Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[7] Rationale: The acidifier improves peak shape by preventing tailing of the basic amine.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock.

-

Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures run-to-run reproducibility of retention times.

-

Detection Wavelength: 220 nm or 254 nm. Rationale: Wavelengths where the aromatic ring exhibits strong absorbance.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient from 5% B to 95% B

-

25-30 min: Hold at 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

Rationale: A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.

-

-

-

Analysis and Calculation:

-

Inject a blank (diluent) to establish a baseline.

-

Inject the reference standard to determine the retention time of the main peak.

-

Inject the sample solution.

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Safety and Handling

Proper handling is critical to ensure laboratory safety. This compound is classified with several hazards that necessitate careful management.

-

Hazard Identification :

-

Recommended Handling Procedures :

-

Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles.[4][8]

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][8]

-

Handling Practices : Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4][9]

-

Storage : Keep the container tightly sealed and store in a cool (0-8°C), dry place away from incompatible materials.[1][2]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the advancement of neuroscience and the development of next-generation pharmaceuticals. Its well-balanced properties—conferred by the synergistic combination of the piperidine ring and the fluorinated phenyl group—make it an ideal scaffold for accessing the central nervous system. This guide has provided the core technical information, a validated analytical method, and essential safety protocols to empower researchers to utilize this compound effectively and safely in their pursuit of innovative therapeutic solutions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(3-Fluorophenoxy)piperidine hydrochloride | C11H15ClFNO | CID 45075399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-(3-Fluorophenoxy)piperidine Hydrochloride: A Technical Guide

Introduction

4-(3-Fluorophenoxy)piperidine hydrochloride is a versatile heterocyclic compound of significant interest in pharmaceutical research and drug development.[1] As a key building block, its structural integrity and purity are paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust framework for analysis.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications. The presence of the fluorophenoxy moiety and the piperidine ring introduces distinct spectroscopic signatures that are elucidated in this guide.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates a saturated piperidine ring, which exists in a chair conformation, and a substituted aromatic ring. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the electronic environment of the neighboring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Due to the hydrochloride salt formation, the proton on the nitrogen and the adjacent protons on the piperidine ring are expected to be deshielded, appearing at a lower field (higher ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like N-H.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (C-H) | 6.8 - 7.4 | Multiplet (m) | - |

| Piperidine (CH-O) | ~4.6 | Multiplet (m) | - |

| Piperidine (N-H₂) | 9.0 - 10.0 (broad) | Singlet (s) | - |

| Piperidine (CH₂-N, equatorial) | ~3.4 | Multiplet (m) | - |

| Piperidine (CH₂-N, axial) | ~3.1 | Multiplet (m) | - |

| Piperidine (CH₂-C, equatorial) | ~2.2 | Multiplet (m) | - |

| Piperidine (CH₂-C, axial) | ~2.0 | Multiplet (m) | - |

Note: These are estimated values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Causality in ¹H NMR Signal Assignment:

-

The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

The proton at the C4 position of the piperidine ring (CH-O) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom.

-

The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) will be significantly deshielded and will likely show complex splitting due to geminal and vicinal coupling, as well as the influence of the chair conformation.

-

The broad signal for the N-H₂ protons is due to proton exchange and quadrupolar relaxation of the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-F) | 162 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-O) | 158 - 160 |

| Aromatic (C-H) | 105 - 132 |

| Piperidine (C-O) | ~72 |

| Piperidine (C-N) | ~42 |

| Piperidine (C-C) | ~30 |

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.

Causality in ¹³C NMR Signal Assignment:

-

The carbon directly bonded to the highly electronegative fluorine atom (C-F) will be the most downfield in the aromatic region and will exhibit a large one-bond coupling constant (¹JCF).

-

The carbon attached to the oxygen (C-O) in the aromatic ring will also be significantly downfield.

-

The piperidine carbons will appear in the aliphatic region, with the carbon attached to the oxygen (C4) being the most downfield, followed by the carbons adjacent to the nitrogen (C2 and C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2950 | C-H stretch | Aliphatic (Piperidine) |

| 2400 - 2700 (broad) | N⁺-H stretch | Ammonium salt |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| 1200 - 1250 | C-O stretch | Aryl ether |

| 1100 - 1150 | C-F stretch | Aryl fluoride |

Causality in IR Spectral Interpretation:

-

The broad absorption in the 2400-2700 cm⁻¹ region is a characteristic feature of the N⁺-H stretching vibration in an ammonium hydrochloride salt.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl and piperidine moieties.

-